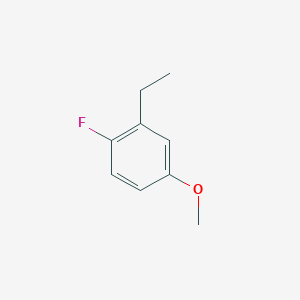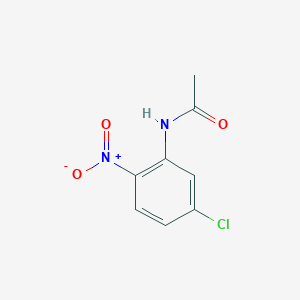
n-(5-Chloro-2-nitrophenyl)acetamide
Übersicht
Beschreibung
N-(5-Chloro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3 . It has a molecular weight of 214.61 g/mol . The compound is pale-yellow to yellow-brown solid in physical form .
Molecular Structure Analysis
The molecular structure of n-(5-Chloro-2-nitrophenyl)acetamide is characterized by a benzene ring attached to a nitro group and a chloro group . The compound also contains an acetamide group . The InChI code for the compound is1S/C8H7ClN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) . Physical And Chemical Properties Analysis
N-(5-Chloro-2-nitrophenyl)acetamide is a pale-yellow to yellow-brown solid . It has a molecular weight of 214.60 g/mol . The compound has a topological polar surface area of 74.9 Ų . It has a rotatable bond count of 1 . The compound has a complexity of 241 .Wissenschaftliche Forschungsanwendungen
n-(5-Chloro-2-nitrophenyl)acetamide is a chemical compound with the linear formula C8H7ClN2O3 . It’s related to a group of compounds known as phenoxy acetamides, which have been the subject of recent investigations into their synthesis and pharmacological activities .
Phenoxy acetamides and their derivatives (such as chalcone, indole, and quinoline) are being studied for their potential as therapeutic candidates . These compounds are of interest in the field of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
Indole derivatives, which are related to phenoxy acetamides, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These wide-ranging biological activities have led researchers to synthesize a variety of indole derivatives for further study .
-
Antiviral Activity Indole derivatives, which are related to phenoxy acetamides, have been found to possess various biological activities, including antiviral activity . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
-
Anti-inflammatory Activity Indole derivatives also have anti-inflammatory properties . These properties have led researchers to synthesize a variety of indole derivatives for further study .
-
Anticancer Activity Some indole derivatives have shown potential as anticancer agents . The specific mechanisms of action and effectiveness of these compounds are subjects of ongoing research .
-
Anti-HIV Activity Certain indole derivatives have demonstrated anti-HIV activity . These compounds could potentially be used in the development of new treatments for HIV .
-
Antioxidant Activity Indole derivatives have been found to possess antioxidant properties . These properties could potentially be used in the development of new treatments for diseases caused by oxidative stress .
-
Antimicrobial Activity Some indole derivatives have shown antimicrobial activity . These compounds could potentially be used in the development of new antimicrobial agents .
n-(5-Chloro-2-nitrophenyl)acetamide is a chemical compound with the linear formula C8H7ClN2O3 . It’s related to a group of compounds known as phenoxy acetamides, which have been the subject of recent investigations into their synthesis and pharmacological activities .
Phenoxy acetamides and their derivatives (such as chalcone, indole, and quinoline) are being studied for their potential as therapeutic candidates . These compounds are of interest in the field of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
Indole derivatives, which are related to phenoxy acetamides, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These wide-ranging biological activities have led researchers to synthesize a variety of indole derivatives for further study .
Eigenschaften
IUPAC Name |
N-(5-chloro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWANGSCDWBUSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279362 | |
| Record name | n-(5-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(5-Chloro-2-nitrophenyl)acetamide | |
CAS RN |
5443-33-4 | |
| Record name | 5443-33-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(5-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



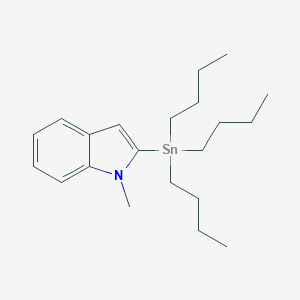
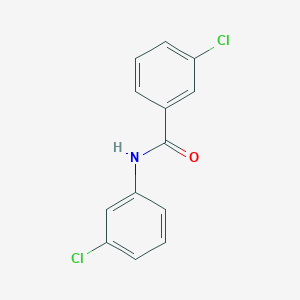
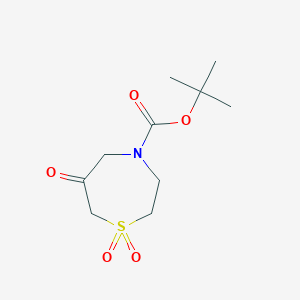
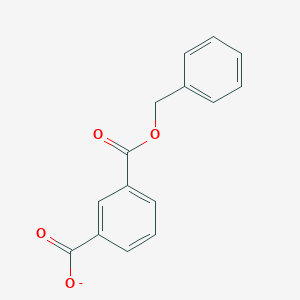
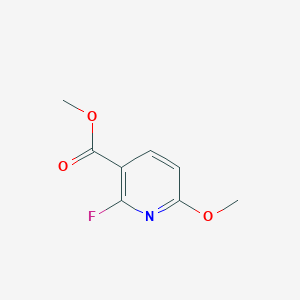
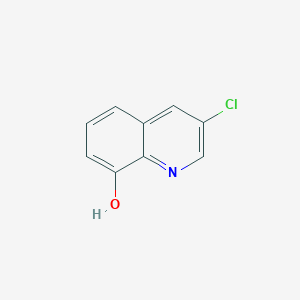
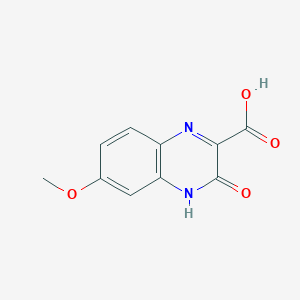

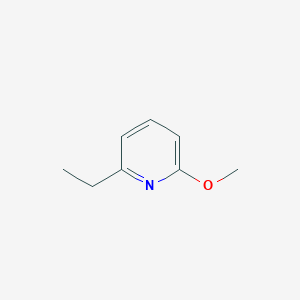
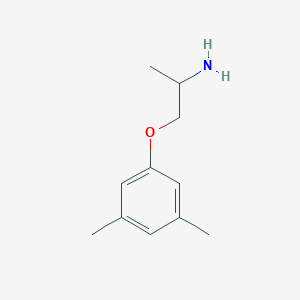
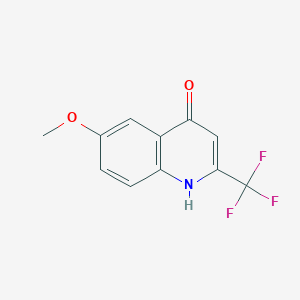
![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)
